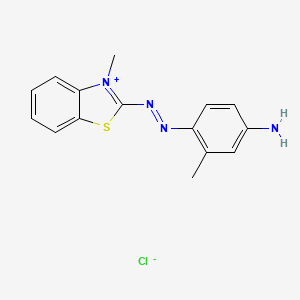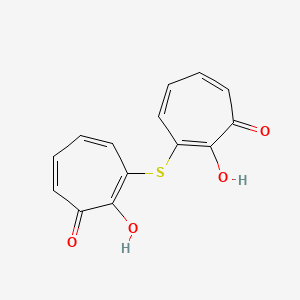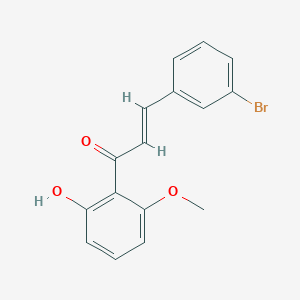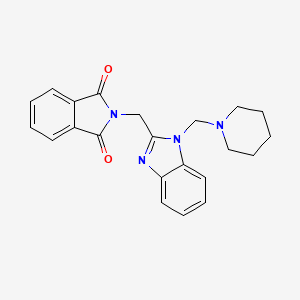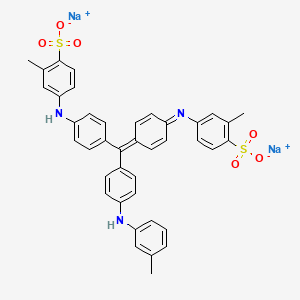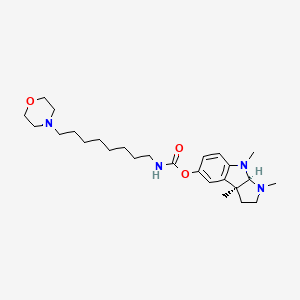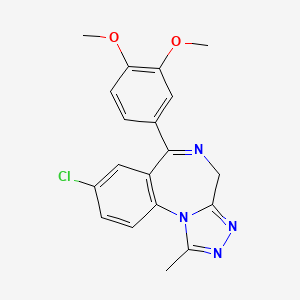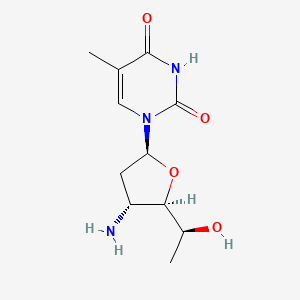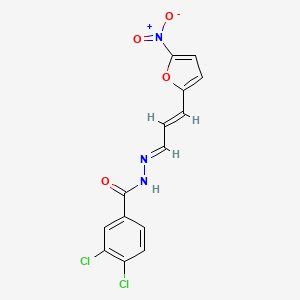
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is a complex fluorinated compound. It is characterized by its long perfluorinated carbon chain and the presence of both hydroxy and ammonium functional groups. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide typically involves multiple steps One common method starts with the preparation of the perfluorinated carbon chain, which is then functionalized with hydroxy groups
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes, followed by precise functionalization steps. The use of specialized reactors and controlled environments ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a surfactant and emulsifier due to its amphiphilic nature. It is also employed in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology
In biological research, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is used in the study of cell membranes and lipid bilayers. Its unique properties allow it to interact with biological membranes in ways that can be useful for understanding membrane dynamics and function.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ability to form stable emulsions and interact with biological membranes makes it a candidate for delivering hydrophobic drugs to specific targets within the body.
Industry
Industrially, this compound is used in the production of coatings, lubricants, and other materials that require high chemical resistance and stability. Its fluorinated nature provides excellent resistance to solvents and other harsh chemicals.
Mechanism of Action
The mechanism by which (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide exerts its effects is primarily related to its amphiphilic structure. The long perfluorinated chain interacts with hydrophobic environments, while the hydroxy and ammonium groups interact with hydrophilic environments. This dual interaction allows the compound to stabilize emulsions and interact with biological membranes. Molecular targets and pathways involved include lipid bilayers and membrane proteins, where the compound can alter membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
Uniqueness
Compared to similar compounds, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Henicosafluoro-2-hydroxytridecan-1-yl)(bis(2-hydroxyethyl))methylammonium iodide is unique due to its combination of hydroxy and ammonium groups. This combination provides additional functionality and versatility in various applications, making it more effective as a surfactant, emulsifier, and reagent in both research and industrial settings.
Properties
CAS No. |
93776-17-1 |
|---|---|
Molecular Formula |
C18H19F21INO3 |
Molecular Weight |
823.2 g/mol |
IUPAC Name |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-henicosafluoro-2-hydroxytridecyl)-bis(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C18H19F21NO3.HI/c1-40(2-4-41,3-5-42)7-8(43)6-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39;/h8,41-43H,2-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
MUAOZRGEITXUSH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



